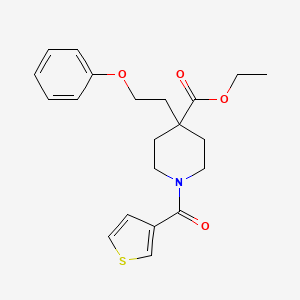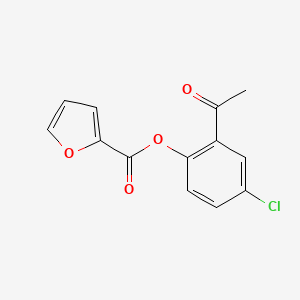
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its effects through the inhibition of specific enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide reduces the production of prostaglandins and therefore reduces inflammation. HDACs are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can alter gene expression patterns and potentially affect disease progression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory effects in various models of inflammation, including models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to induce cell death in cancer cells through a process called apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for COX-2 and HDACs, which allows for targeted inhibition of these enzymes. Additionally, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide could focus on its potential as a therapeutic agent in specific diseases, such as cancer and inflammation. Additionally, further studies could investigate the mechanisms underlying N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide's effects on gene expression and apoptosis. Finally, efforts could be made to improve the solubility of N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in aqueous solutions, which would increase its usefulness in experimental settings.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized using a multistep process involving the reaction of 4-bromo-3-methylphenol with 2-bromo-3,5-dimethylisoxazole, followed by the addition of a carboxamide group. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. It has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response. Additionally, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-6-10(4-5-11(7)14)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYFJFBLYCFQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)

![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)


![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)